3-Chloro-2-cyanobenzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-2-1-3-7(5(6)4-10)13(9,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRVDPLJNHWGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274710 | |
| Record name | 3-Chloro-2-cyanobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80023-25-2 | |
| Record name | 3-Chloro-2-cyanobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80023-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-cyanobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-cyanobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Pathways of 3 Chloro 2 Cyanobenzene 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by various nucleophiles. magtech.com.cnnih.gov These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur center. nih.govresearchgate.net The chloride ion is an excellent leaving group, facilitating the formation of new bonds between sulfur and the incoming nucleophile.
One of the most common and significant reactions of aryl sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides. researchgate.netnih.gov This reaction is fundamental in medicinal chemistry, as the sulfonamide linkage is present in a vast number of pharmaceutical agents. nih.govekb.egsigmaaldrich.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. cbijournal.comyoutube.com
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by the base to yield the stable sulfonamide product. youtube.com
| Nucleophile (Amine) | Base | Product |
| Primary Amine (R-NH₂) | Pyridine | N-substituted sulfonamide |
| Secondary Amine (R₂NH) | Triethylamine | N,N-disubstituted sulfonamide |
| Ammonia (NH₃) | Sodium Carbonate | Primary sulfonamide |
| Aniline | Potassium Hydroxide | N-phenylbenzenesulfonamide |
Analogous to sulfonamide formation, 3-Chloro-2-cyanobenzene-1-sulfonyl chloride can react with alcohols or phenols to produce sulfonate esters. orgsyn.orglibretexts.org This reaction, often called sulfonylation, also requires a non-nucleophilic base like pyridine to scavenge the HCl byproduct. study.comyoutube.com Sulfonate esters are valuable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. libretexts.org
The mechanism involves the oxygen atom of the alcohol acting as the nucleophile, attacking the sulfonyl sulfur. youtube.comyoutube.com A key feature of this reaction is that the bond between the carbon and oxygen of the alcohol remains intact, meaning the reaction proceeds with retention of configuration at the alcohol's stereocenter. libretexts.orgyoutube.com
| Nucleophile (Alcohol) | Base | Product Class | Key Feature |
| Primary Alcohol (R-CH₂OH) | Pyridine | Alkyl Sulfonate Ester | Excellent leaving group formation |
| Secondary Alcohol (R₂CHOH) | Pyridine | Alkyl Sulfonate Ester | Retention of stereochemistry |
| Phenol (Ar-OH) | Pyridine | Aryl Sulfonate Ester | Activation of the hydroxyl group |
Reaction of a sulfonyl chloride with hydrazine (B178648) (N₂H₄) or its derivatives leads to the formation of sulfonyl hydrazides. researchgate.netpreprints.org This transformation follows the same general nucleophilic substitution pathway, with the terminal nitrogen of hydrazine acting as the nucleophile. Sulfonyl hydrazides are stable compounds that have applications in the synthesis of various heterocyclic compounds and can also serve as precursors that can be converted back into sulfonyl chlorides under specific conditions. researchgate.netresearchgate.net
The process generally involves the direct reaction of the sulfonyl chloride with hydrazine hydrate. researchgate.net Other nitrogen-based nucleophiles can also be employed to create a variety of derivatives. For example, reaction with sodium azide can yield sulfonyl azides, which are useful intermediates. organic-chemistry.org
| Nucleophile | Product |
| Hydrazine Hydrate | Sulfonyl Hydrazide |
| Sodium Azide | Sulfonyl Azide |
Reactivity at the Chloro-Substituted Aromatic Ring
The reactivity of the aromatic ring is profoundly influenced by the three substituents. These groups modulate the ring's electron density and dictate the course of various substitution reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. wikipedia.orgkhanacademy.org However, the propensity of this compound to undergo EAS is severely diminished. This is due to the presence of three electron-withdrawing groups, which deactivate the aromatic ring towards attack by electrophiles. wikipedia.org
The directing effects of the substituents are as follows:
-SO₂Cl (Sulfonyl chloride): This is a strongly deactivating group and a meta-director. libretexts.org
-CN (Cyano): This is also a deactivating group and a meta-director. wikipedia.orgchegg.com
-Cl (Chloro): This is a weakly deactivating group but is an ortho, para-director due to the ability of its lone pairs to stabilize the cationic intermediate (sigma complex) via resonance. organicchemistrytutor.comyoutube.com
On the this compound ring, the positions are substituted as follows: C1-SO₂Cl, C2-CN, and C3-Cl. The available positions for substitution are C4, C5, and C6.
The sulfonyl chloride group at C1 directs meta to C5.
The cyano group at C2 directs meta to C4 and C6.
The chloro group at C3 directs ortho to C4 and para to C6.
The directing effects are summarized in the table below.
| Available Position | Directed by -SO₂Cl (meta) | Directed by -CN (meta) | Directed by -Cl (ortho/para) | Overall Effect |
| C4 | No | Yes | Yes (ortho) | Potentially favored |
| C5 | Yes | No | No | Weakly directed |
| C6 | No | Yes | Yes (para) | Potentially favored |
There is a consensus of directing effects towards positions C4 and C6. However, the extreme deactivation of the ring by the sulfonyl chloride and cyano groups means that forcing conditions would be required for any electrophilic aromatic substitution to occur, and yields would likely be low. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Potential
The title compound is an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is favored on aromatic rings that are electron-poor and possess a good leaving group. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orglumenlearning.compressbooks.pub
In this compound, the chlorine atom serves as the leaving group. The aromatic ring is highly activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent cyano group (ortho) and the sulfonyl chloride group (meta). The ortho-cyano group is particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.orglumenlearning.com When a nucleophile attacks the carbon bearing the chlorine atom, the negative charge can be delocalized onto the nitrogen of the cyano group.
Metal-Catalyzed Cross-Coupling Reactions
The presence of both a C-Cl bond and a C-SO₂Cl group makes this compound a versatile substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or pseudohalide. organic-chemistry.org Aryl sulfonyl chlorides have been successfully employed as electrophiles in Suzuki-Miyaura couplings, undergoing a desulfonative cross-coupling where the C-S bond is cleaved. researchgate.netnih.gov The reactivity of electrophiles often follows the order: Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl. researchgate.net This suggests that, under appropriate conditions, selective coupling at the C-SO₂Cl position is feasible. However, recent advances in ligand design have also enabled the efficient coupling of less reactive aryl chlorides. researchgate.netuwindsor.ca Therefore, depending on the catalyst system and reaction conditions, coupling could potentially be directed to either the C-Cl or the C-S bond, offering a handle for selective functionalization.
| Catalyst System | Electrophile Type | Typical Conditions | Reference |
| PdCl₂ / K₂CO₃ | Aryl Sulfonyl Chloride | Acetone/Water, 25°C | chemrevlett.com |
| Pd(dppf)Cl₂ | Aryl Sulfonyl Fluoride | 65-100°C | researchgate.net |
| Pd(OAc)₂ / PCy₃ | Aryl Triflates | Room Temperature | organic-chemistry.org |
| [PdCl(allyl)]₂ / Ligand | Aryl Chlorides | Xylene, 130°C | uwindsor.ca |
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, both aryl chlorides and aryl sulfonyl chlorides can serve as the electrophilic partner. While aryl chlorides are generally less reactive than bromides and iodides, their coupling can be achieved, often with microwave assistance or specialized catalyst systems. wikipedia.orgnih.gov Desulfinative Sonogashira couplings using arylsulfonyl chlorides have also been developed, expanding the scope of this transformation. researchgate.net This duality provides two potential reactive sites on this compound for the introduction of alkyne moieties.
Cascade and Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and ability to rapidly build molecular complexity. mdpi.comrsc.orgnih.gov The multiple reactive sites on this compound make it an intriguing substrate for the design of novel MCRs or cascade sequences.
For instance, a one-pot reaction could be envisioned where a nucleophile first displaces the chlorine atom via an SNAr reaction. The resulting product could then undergo a palladium-catalyzed Suzuki-Miyaura coupling at the sulfonyl chloride position with a different partner. Another possibility involves the cyano group acting as an electrophile or participating in a cyclization step after an initial reaction at one of the other sites.
While specific examples utilizing this compound in such sequences are not prevalent in the literature, related strategies have been demonstrated. For example, a three-component synthesis of sulfonamides has been achieved through a palladium-catalyzed Suzuki–Miyaura coupling of sulfuric chloride, a secondary amine, and an arylboronic acid. rsc.orgnih.gov This process involves the in situ formation of a sulfamoyl chloride which then acts as the electrophile in the coupling reaction, showcasing the potential of integrating sulfonyl chloride chemistry into MCRs. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and optimizing reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): The mechanism is a two-step addition-elimination process. libretexts.orgyoutube.com
Addition: The nucleophile attacks the carbon atom bonded to the chlorine (the ipso carbon), breaking the aromaticity of the ring and forming a tetrahedral intermediate. This intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. lumenlearning.com The negative charge is delocalized over the ring and, importantly, into the ortho-cyano group, which provides significant stabilization.
Elimination: The aromaticity is restored by the departure of the chloride leaving group. This step is typically fast. uomustansiriyah.edu.iq The formation of the stabilized Meisenheimer complex is usually the rate-determining step. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling: The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle. organic-chemistry.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-electrophile bond (either C-Cl or C-S). This forms a Pd(II) intermediate. Mechanistic studies on related sulfonyl electrophiles suggest that oxidative addition into the C–S bond is a key step in desulfonative couplings. chemrxiv.orgnih.gov
Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide or sulfinate group. This step typically requires a base to activate the organoboron reagent. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Nitrile Hydrolysis: The mechanism for acid-catalyzed hydrolysis involves:
Protonation of the nitrile nitrogen. libretexts.orglibretexts.org
Nucleophilic attack by water on the electrophilic carbon. libretexts.org
A proton transfer step. libretexts.org
Tautomerization of the resulting imidic acid to form an amide. libretexts.org The base-catalyzed mechanism involves the direct attack of hydroxide on the nitrile carbon, followed by protonation and tautomerization. libretexts.org
Derivatives and Analogues of 3 Chloro 2 Cyanobenzene 1 Sulfonyl Chloride
Synthesis of Structurally Related Sulfonamides
The reaction of 3-chloro-2-cyanobenzene-1-sulfonyl chloride with primary or secondary amines is a fundamental method for synthesizing the corresponding sulfonamides. This reaction, typically conducted in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride group. ekb.egorganic-chemistry.org The functional group tolerance of this reaction is broad, allowing for the incorporation of various aliphatic, aromatic, and heterocyclic amines to generate a library of structurally diverse sulfonamides. researchgate.net
The general scheme for this synthesis is as follows: Reaction of this compound with an amine.
The choice of amine reactant directly influences the properties of the resulting sulfonamide derivative.
Table 1: Synthesis of Representative Sulfonamides
| Amine Reactant | Resulting Sulfonamide Product Name |
|---|---|
| Ammonia | 3-Chloro-2-cyanobenzene-1-sulfonamide |
| Aniline | N-phenyl-3-chloro-2-cyanobenzenesulfonamide |
| Diethylamine | N,N-diethyl-3-chloro-2-cyanobenzenesulfonamide |
Synthesis of Sulfonate Esters with Varied Moieties
Analogous to sulfonamide formation, sulfonate esters are synthesized by reacting this compound with alcohols or phenols. orgsyn.org This process, often referred to as sulfonylation, also typically requires a base, with pyridine being a common choice as it can serve as both the base and a nucleophilic catalyst. youtube.com The reaction involves the oxygen atom of the hydroxyl group acting as the nucleophile, attacking the sulfur atom and displacing the chloride. youtube.com This method is effective for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com
The synthesis allows for the introduction of a wide variety of alkyl and aryl moieties, depending on the alcohol used.
Table 2: Synthesis of Representative Sulfonate Esters
| Alcohol/Phenol Reactant | Resulting Sulfonate Ester Product Name |
|---|---|
| Methanol | Methyl 3-chloro-2-cyanobenzenesulfonate |
| Ethanol | Ethyl 3-chloro-2-cyanobenzenesulfonate |
| Phenol | Phenyl 3-chloro-2-cyanobenzenesulfonate |
Synthesis of Sulfonyl Hydrazides and Related Heterocycles
The reaction of this compound with hydrazine (B178648) or its derivatives provides a direct route to sulfonyl hydrazides. google.com These compounds are stable, crystalline solids and serve as important intermediates in organic synthesis. researchgate.net The reaction proceeds similarly to sulfonamide synthesis, with the nitrogen atom of hydrazine acting as the nucleophile. mdpi.compreprints.org
Sulfonyl hydrazides are valuable precursors for the synthesis of various nitrogen-containing heterocycles. For instance, they can undergo condensation reactions with carbonyl compounds or be used in coupling reactions to form more complex molecular architectures. nih.gov
Table 3: Synthesis of Sulfonyl Hydrazides
| Hydrazine Reactant | Resulting Sulfonyl Hydrazide Product Name |
|---|---|
| Hydrazine | 3-Chloro-2-cyanobenzenesulfonohydrazide |
| Phenylhydrazine | N'-phenyl-3-chloro-2-cyanobenzenesulfonohydrazide |
Modifications at the Cyano Group: Amides, Esters, and Amidines
The cyano group on the aromatic ring of this compound derivatives is a versatile functional group that can be transformed into several other moieties. researchgate.net The electronegative nitrogen and electrophilic carbon of the cyano group allow for a variety of chemical modifications. researchgate.net
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds first to a primary amide (carboxamide) and, upon further hydrolysis, to a carboxylic acid. libretexts.org This two-step transformation allows for the selective synthesis of either amides or carboxylic acids. The resulting carboxylic acid can then be subjected to standard esterification conditions to yield the corresponding esters.
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This provides a method for introducing a basic amino group.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after an aqueous workup. libretexts.org Furthermore, the addition of amines can lead to the formation of amidines.
Table 4: Chemical Transformations of the Cyano Group
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (controlled) | Amide (-CONH₂) |
| Hydrolysis (full) | H₂O, H⁺ or OH⁻ (excess) | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄, then H₂O | Amine (-CH₂NH₂) |
Ring-Modified Analogues through Aromatic Transformations
Modification of the aromatic ring of this compound presents a greater challenge due to the existing substitution pattern. The three substituents—chloro, cyano, and sulfonyl chloride—are all strongly electron-withdrawing and act as meta-directors for electrophilic aromatic substitution. This deactivation makes the ring significantly less reactive towards electrophiles. Any potential electrophilic substitution would be directed to the C-5 position, which is meta to all three groups.
Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr). The chlorine atom, being a halogen, could potentially be displaced by strong nucleophiles under forcing conditions (high temperature and pressure). The activating effect of the ortho-cyano and para-sulfonyl chloride groups would facilitate this type of reaction, stabilizing the intermediate Meisenheimer complex. This provides a potential route to introduce functionalities such as hydroxyl, alkoxy, or amino groups in place of the chlorine atom.
Structure-Reactivity Relationship Studies in Derivatives
The reactivity of this compound is profoundly influenced by the electronic properties of its substituents. The chloro, cyano, and sulfonyl chloride groups are all potent electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects (for CN and SO₂Cl).
This cumulative electron withdrawal has several key consequences:
Enhanced Electrophilicity: The primary effect is the strong polarization of the S-Cl bond in the sulfonyl chloride group. The electron density is pulled away from the sulfur atom, making it highly electrophilic and thus very reactive towards nucleophiles like amines and alcohols. Its reactivity is significantly higher than that of benzenesulfonyl chloride or toluenesulfonyl chloride, which lack such strong deactivating groups.
Aromatic Ring Deactivation: As discussed previously, the ring is strongly deactivated towards electrophilic attack.
Acidity of N-H in Sulfonamides: In the resulting sulfonamide derivatives, the electron-withdrawing nature of the substituted aryl group increases the acidity of the proton on the sulfonamide nitrogen, influencing its hydrogen bonding capabilities and biological activity.
Applications of 3 Chloro 2 Cyanobenzene 1 Sulfonyl Chloride in Advanced Chemical Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
3-Chloro-2-cyanobenzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of three distinct reactive sites—the sulfonyl chloride, the chloro, and the cyano groups—provides a versatile platform for a variety of chemical transformations. The sulfonyl chloride group is a primary functional handle for the formation of sulfonamides, a common and important pharmacophore in numerous therapeutic agents.
While specific examples detailing the use of this compound in the synthesis of named complex molecules are not extensively documented in publicly available literature, its structural motifs are found in precursors to bioactive compounds. For instance, substituted benzenesulfonyl chlorides are key intermediates in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are pivotal in cancer therapy. ed.ac.ukresearchgate.net The general synthetic route involves the reaction of the sulfonyl chloride with an appropriate amine to form the corresponding sulfonamide.
The strategic placement of the chloro and cyano groups on the benzene (B151609) ring allows for further functionalization, enabling the construction of intricate molecular architectures. These groups can be modified or used to direct subsequent reactions, making this compound a valuable intermediate for creating libraries of compounds for drug discovery screening.
Table 1: Key Reactions of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Products |
|---|---|---|
| Sulfonyl chloride | Nucleophilic substitution | Sulfonamides, Sulfonate esters |
| Chloro group | Nucleophilic aromatic substitution | Substituted benzenes |
Utilization in Heterocyclic Chemistry
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The cyano and sulfonyl chloride groups can participate in cyclization reactions to form fused ring systems.
One potential application is in the synthesis of benzothiazine derivatives. The reaction of a related compound, 2-aminothiophenol, with sulfonyl chlorides can lead to the formation of benzothiazines, a class of heterocyclic compounds with a range of biological activities. cbijournal.comgoogle.com The intramolecular cyclization would involve the reaction of the sulfonyl chloride with a suitably positioned nucleophile, potentially derived from the cyano group after its transformation.
Furthermore, the cyano group can be a key participant in the construction of other heterocyclic rings. For example, in the synthesis of quinoxaline (B1680401) derivatives, a related reaction involves the condensation of a dicyanomethylene compound with a diamine. ekb.eg This suggests that this compound could be modified to participate in similar condensations to form nitrogen-containing heterocycles. The synthesis of azetidinones, another class of biologically active heterocycles, has been reported from precursors containing chloro and carboxylic acid functionalities, highlighting the potential of the chloro group in this compound for similar applications. nih.govnih.gov
Precursor for Advanced Organic Materials (e.g., polymers, functional dyes)
The bifunctional nature of this compound lends itself to applications in materials science as a monomer for the synthesis of advanced organic materials like polymers and functional dyes.
In the field of functional dyes, the aromatic nature of the compound combined with its reactive groups makes it a candidate for the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nih.gov The synthesis of disperse dyes, used for coloring polyester (B1180765) fabrics, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. nih.govmdpi.comsemanticscholar.org this compound, after conversion of the sulfonyl chloride to a sulfonamide and subsequent modification of the cyano or chloro groups, could be incorporated into such dye structures. The electron-withdrawing nature of the chloro, cyano, and sulfonyl groups would influence the color of the resulting dye.
Application in Agrochemical Research as a Synthetic Building Block
In the field of agrochemical research, this compound can serve as a valuable synthetic building block for the development of new pesticides, including herbicides and fungicides. The sulfonamide linkage is a known toxophore in a variety of agrochemicals.
A patent for insecticidal compositions describes the use of 2-cyanobenzenesulfonamide (B1300878) compounds, indicating the potential for derivatives of this compound to exhibit pesticidal activity. google.com The synthesis of such compounds would involve the reaction of the sulfonyl chloride with an appropriate amine. The chloro and cyano substituents on the aromatic ring can be varied to modulate the biological activity and physical properties of the resulting agrochemical. For instance, 3-chloropropionyl chloride, a related acid chloride, is a known building block for herbicides and fungicides. researchgate.net
The development of novel agrochemicals is a continuous process to address issues of resistance and to improve efficacy and environmental profiles. The versatility of this compound allows for the creation of a diverse range of derivatives that can be screened for their herbicidal and fungicidal properties.
Table 2: Potential Agrochemical Derivatives from this compound
| Derivative Class | Synthetic Precursor | Potential Application |
|---|---|---|
| Sulfonamides | Reaction with various amines | Insecticides, Herbicides, Fungicides |
Role in Reagent Development for Specific Organic Transformations
The inherent reactivity of the sulfonyl chloride group in this compound makes it a candidate for the development of new reagents for specific organic transformations. Sulfonyl chlorides are known to be precursors for a variety of reagents in organic synthesis.
One area of application is in the development of coupling reagents, particularly for peptide synthesis. While many common coupling reagents are based on phosphonium (B103445) or uronium salts, the development of new reagents is an active area of research. uni-kiel.deamericanpeptidesociety.orgpeptide.combachem.comresearchgate.net A reagent derived from this compound could potentially offer different reactivity or selectivity profiles.
Furthermore, sulfonyl chlorides are known to participate in a variety of organic reactions, including additions to unsaturated compounds. magtech.com.cn The specific substitution pattern of this compound could be exploited to develop reagents that facilitate unique transformations, such as regioselective additions or cyclizations. The electron-withdrawing nature of the substituents would influence the reactivity of the sulfonyl group and the aromatic ring, potentially leading to novel reaction pathways.
Theoretical and Computational Investigations of 3 Chloro 2 Cyanobenzene 1 Sulfonyl Chloride
Electronic Structure Analysis
The electronic structure of 3-chloro-2-cyanobenzene-1-sulfonyl chloride is significantly influenced by the cumulative effects of its three substituents on the benzene (B151609) ring: the chloro group, the cyano group, and the sulfonyl chloride group. All three groups are electron-withdrawing, which profoundly impacts the electron density distribution of the aromatic system. The sulfonyl chloride group, in particular, is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms bonded to the sulfur. This inductive withdrawal of electron density deactivates the benzene ring towards electrophilic substitution.
The distribution of electron density and molecular orbitals can be computationally modeled to visualize regions of high and low electron density. For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be of particular interest. The energies and shapes of these frontier orbitals are key indicators of the molecule's chemical reactivity, with the LUMO's energy and localization indicating its susceptibility to nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description |
|---|---|
| Dipole Moment | Significant, due to the presence of multiple polar bonds (S=O, S-Cl, C-Cl, C≡N). |
| Electron Density on Benzene Ring | Considerably reduced compared to benzene, due to the electron-withdrawing nature of all substituents. |
| HOMO Energy | Lowered, indicating higher ionization potential and reduced nucleophilicity. |
| LUMO Energy | Lowered, indicating higher electron affinity and increased electrophilicity, particularly at the sulfur atom of the sulfonyl chloride group. |
Molecular Geometry Optimization and Conformation Analysis
The three-dimensional structure of this compound can be predicted and optimized using computational methods such as Density Functional Theory (DFT). These calculations provide insights into bond lengths, bond angles, and the preferred conformation of the molecule. Based on studies of similar substituted benzenesulfonyl chlorides, the geometry around the sulfur atom is expected to be a distorted tetrahedron.
The orientation of the sulfonyl chloride group relative to the benzene ring is a key conformational feature. Due to steric hindrance from the ortho-cyano group, free rotation around the C-S bond is likely restricted. The most stable conformation would be one that minimizes steric clashes between the sulfonyl chloride group and the adjacent cyano and chloro substituents. Computational energy profiling of the rotation around the C-S bond would reveal the energy minima corresponding to the most stable conformations.
The benzene ring itself may exhibit slight deviations from planarity due to the presence of the bulky sulfonyl chloride group and the other substituents. The predicted bond lengths within the benzene ring would also reflect the electronic effects of the substituents, with some C-C bonds potentially being slightly longer or shorter than the standard 1.39 Å found in benzene.
Table 2: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Angstroms/Degrees) |
|---|---|
| S=O Bond Length | ~ 1.43 Å |
| S-Cl Bond Length | ~ 2.07 Å |
| C-S Bond Length | ~ 1.77 Å |
| C-Cl Bond Length | ~ 1.74 Å |
| C≡N Bond Length | ~ 1.15 Å |
| O=S=O Bond Angle | ~ 120° |
| Cl-S-O Bond Angle | ~ 106° |
| C-S-Cl Bond Angle | ~ 100° |
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states for reactions involving this compound. The primary reactive site of this molecule is the electrophilic sulfur atom of the sulfonyl chloride group, which is susceptible to nucleophilic attack.
For nucleophilic substitution reactions, two primary mechanisms are generally considered for sulfonyl chlorides: a concerted SN2-type mechanism or a two-step addition-elimination mechanism involving a pentacoordinate sulfur intermediate. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the sulfonyl chloride. Given the electron-withdrawing substituents on the benzene ring, which would stabilize a negatively charged intermediate, an addition-elimination mechanism is a plausible pathway.
Computational modeling can map the potential energy surface for a given reaction, identifying the transition state structure and its associated activation energy. This information is invaluable for predicting the feasibility and rate of a reaction. For example, the reaction with an amine to form a sulfonamide could be modeled to determine the energetic barrier for the reaction and to visualize the geometry of the transition state.
Spectroscopic Property Prediction (e.g., vibrational frequencies for IR, shielding constants for NMR)
Theoretical calculations can predict the spectroscopic properties of this compound, which can aid in its identification and characterization.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. Key predicted vibrational frequencies would include:
S=O stretching: Strong absorptions expected in the region of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).
C≡N stretching: A sharp, medium-intensity absorption around 2230 cm⁻¹.
C-Cl stretching: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
S-Cl stretching: A characteristic absorption in the lower frequency region of the spectrum.
Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for the ¹H and ¹³C nuclei can be predicted. The electron-withdrawing nature of the substituents will cause the aromatic protons and carbons to be deshielded, resulting in downfield chemical shifts in their respective NMR spectra. The complex substitution pattern will lead to a distinct splitting pattern for the aromatic protons.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Features |
|---|---|
| IR (cm⁻¹) | ~2230 (C≡N), ~1380 (S=O asym), ~1180 (S=O sym) |
| ¹H NMR (ppm) | Aromatic protons expected in the range of δ 7.5-8.5. |
| ¹³C NMR (ppm) | Aromatic carbons expected in the range of δ 120-140; Carbon of the cyano group expected around δ 115. |
QSAR (Quantitative Structure-Activity Relationship) Studies related to Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and related compounds with their chemical reactivity. In the context of reactivity, a QSAR study would aim to predict the rate of a particular reaction (e.g., nucleophilic substitution) based on calculated molecular descriptors.
Key descriptors for a QSAR model of reactivity for this compound would likely include:
Electronic Descriptors: Atomic charges on the sulfur atom, LUMO energy, and dipole moment. These descriptors quantify the electrophilicity of the reactive center.
Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors. These would account for the steric hindrance around the sulfonyl chloride group.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
By building a regression model using a training set of aromatic sulfonyl chlorides with known reactivities, a predictive QSAR equation can be derived. This model could then be used to estimate the reactivity of this compound. Such models are valuable tools in synthetic chemistry for predicting the outcomes of reactions and for designing molecules with desired reactivity profiles.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 2 Cyanobenzene 1 Sulfonyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural connectivity of 3-Chloro-2-cyanobenzene-1-sulfonyl chloride. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact arrangement of atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three adjacent protons on the aromatic ring. Due to the electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl), cyano (-CN), and chloro (-Cl) groups, these aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm. The splitting pattern would likely be complex, presenting as a series of doublets and triplets, reflecting the coupling between adjacent protons (ortho- and meta-coupling).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon environments within the molecule. It is expected to show seven distinct signals:
Aromatic Carbons: Six signals corresponding to the carbons of the benzene (B151609) ring. The carbons directly bonded to the electronegative substituents (-SO₂Cl, -Cl, -CN) would be significantly deshielded and appear at lower field.
Nitrile Carbon: A characteristic signal for the cyano group carbon, typically found in the 115-125 ppm range.
The specific chemical shifts are influenced by the combined electronic effects of the three different substituents on the benzene ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra of this compound are distinguished by absorption bands corresponding to its key functional moieties.
Key expected vibrational frequencies include:
Sulfonyl Chloride (SO₂Cl) Group: Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. These are highly characteristic and intense peaks.
Cyano (C≡N) Group: A sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration is anticipated in the 2220-2240 cm⁻¹ region. Its position can provide insight into the electronic environment of the nitrile.
Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of peaks in the 1400-1600 cm⁻¹ range.
Carbon-Chlorine (C-Cl) Bond: The stretching vibration for the C-Cl bond attached to the aromatic ring is expected to be found in the fingerprint region, typically between 700 and 850 cm⁻¹.
The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence and connectivity of its functional groups.
Table 1: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1400 |
| Symmetric S=O Stretch | 1170 - 1190 | |
| Cyano (C≡N) | C≡N Stretch | 2220 - 2240 |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1400 - 1600 | |
| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 700 - 850 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₃Cl₂NO₂S), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. The predicted monoisotopic mass is 234.92615 Da. uni.lu
The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragments. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion region will exhibit peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a distinctive intensity ratio, confirming the presence of two chlorine atoms. docbrown.info
Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for benzenesulfonyl chlorides include the loss of the chlorine radical from the sulfonyl group to form a [M-Cl]⁺ ion, or the loss of the entire SO₂Cl group. libretexts.orgresearchgate.net Cleavage of the C-S bond would result in the formation of a stable chlorocyanophenyl cation.
Table 2: Predicted Mass Spectrometry Data for C₇H₃Cl₂NO₂S uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₇H₃³⁵Cl₂NO₂S | 234.92560 |
| [M+H]⁺ | C₇H₄³⁵Cl₂NO₂S | 235.93343 |
| [M+Na]⁺ | C₇H₃³⁵Cl₂NNaO₂S | 257.91537 |
| [M-H]⁻ | C₇H₂³⁵Cl₂NO₂S | 233.91887 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While a crystal structure for this compound is not publicly available, analysis of the closely related compound 3-Chloro-2-methylbenzene-1-sulfonyl chloride provides significant insight into the expected solid-state conformation and packing. researchgate.net
Table 3: Crystallographic Data for the Analogous Compound 3-Chloro-2-methylbenzene-1-sulfonyl chloride researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆Cl₂O₂S |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.7233 (16) |
| b (Å) | 9.8849 (13) |
| c (Å) | 16.216 (2) |
| β (°) | 100.143 (2) |
| Volume (ų) | 1849.8 (4) |
| Z (molecules/unit cell) | 8 |
Note: The data presented in Table 3 is for the analogous compound 3-Chloro-2-methylbenzene-1-sulfonyl chloride and is used to illustrate the type of information obtained from an X-ray crystallographic analysis.
Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Using a suitable stationary phase (e.g., C18 silica) and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities. A UV detector is typically employed for detection, as the aromatic ring provides strong chromophoric activity. The purity of a sample can be quantified by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram. This method is crucial for quality control in synthetic processes. Furthermore, time-course analysis of reaction aliquots by HPLC allows for precise monitoring of the consumption of reactants and the formation of products, enabling optimization of reaction conditions.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. For the analysis of this compound, particularly in reaction mixtures or environmental samples, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.
LC-MS: This technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It allows for the separation of components in a mixture, followed by the immediate determination of their molecular weights. This is highly effective for identifying the target compound and any related impurities or degradation products, even at trace levels.
GC-MS: For derivatives of the target compound that are sufficiently volatile and thermally stable, GC-MS provides excellent separation and structural information. The mass spectrometer detector provides mass spectra for each separated component, which can be compared against spectral libraries for identification.
These hyphenated methods provide a two-dimensional analysis (retention time and mass-to-charge ratio), significantly increasing the confidence in compound identification and purity assessment.
Environmental and Green Chemistry Considerations in the Synthesis and Utilization of 3 Chloro 2 Cyanobenzene 1 Sulfonyl Chloride
Solvent Selection and Green Solvents in Synthesis
Recent research has focused on replacing these solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org Aqueous processes for the preparation of aryl sulfonyl chlorides have been developed, demonstrating significant environmental benefits. acs.org For instance, a method involving the oxyhalogenation of thiols and disulfides uses water as the sole solvent, simplifying the procedure and reducing environmental impact. rsc.org Similarly, the synthesis of sulfonamides from sulfonyl chlorides has been successfully performed in sustainable solvents like ethanol, glycerol, and deep eutectic solvents (DES), which are biodegradable and have low toxicity. rsc.org In some advanced methods, like photocatalysis, acetonitrile (B52724) has been used, but greener alternatives such as dichloromethane (B109758) have also been employed to prevent side reactions with specific substrates. acs.org The move towards aqueous systems or recyclable organic solvents represents a significant step in making the synthesis of compounds like 3-Chloro-2-cyanobenzene-1-sulfonyl chloride more sustainable. acs.orggoogle.com
Table 1: Comparison of Solvents in Sulfonyl Chloride Synthesis
| Solvent Type | Examples | Advantages | Disadvantages | Citations |
| Conventional | Acetic Acid, Dichloromethane | Good solubility for reactants, established procedures. | Environmental hazards, toxicity, disposal issues. | acs.orgacs.org |
| Green Solvents | Water, Ethanol, Glycerol | Non-toxic, low cost, biodegradable, safe. | Potential for hydrolysis of sulfonyl chloride, lower solubility of some reactants. | acs.orgrsc.orgrsc.org |
| Specialized | Acetonitrile, Deep Eutectic Solvents (DES) | Can be tailored for specific reactions (e.g., photocatalysis), can have low volatility. | Higher cost, potential toxicity (acetonitrile), requires more research. | acs.orgrsc.org |
Waste Minimization and By-product Management
A core principle of green chemistry is to design syntheses that minimize waste. In the production of this compound, this involves reducing by-products and developing methods to recycle or repurpose waste streams.
One effective strategy is the recycling of reagents. For example, in syntheses using N-chlorosuccinimide (NCS), the water-soluble by-product, succinimide, can be conveniently converted back into the starting reagent NCS using sodium hypochlorite (B82951) (bleach), creating a sustainable loop. organic-chemistry.orgresearchgate.net Another approach is to prevent the formation of by-products at the source. The use of sulfamic acid as a catalyst in sulfochlorination reactions can suppress the formation of sulfones, a common impurity, thereby increasing the purity of the desired sulfonyl chloride and reducing separation waste. google.com
Process design also plays a crucial role. Aqueous synthesis methods can lead to the direct precipitation of the sulfonyl chloride product, which simplifies purification and significantly reduces the generation of liquid effluent compared to methods requiring solvent extraction and extensive workups. acs.org In routes that generate gaseous by-products like hydrogen chloride or sulfur dioxide, the use of gas scrubbers is essential for safe and environmentally responsible operation. mdpi.comnih.gov Furthermore, innovative synthetic routes that avoid problematic reactions, such as diazotization, can lead to cleaner processes with less wastewater generation. google.com
Table 2: Strategies for Waste and By-product Management
| Strategy | Description | Example | Citations |
| By-product Recycling | Converting a by-product back into a useful reagent. | Succinimide is recycled into N-chlorosuccinimide (NCS). | organic-chemistry.orgresearchgate.net |
| Suppression of Side Reactions | Using catalysts or modified conditions to prevent the formation of impurities. | Sulfamic acid is used to inhibit sulfone formation. | google.com |
| Process Optimization | Designing workup procedures to minimize solvent and water waste. | Aqueous synthesis allows direct product precipitation, reducing effluent. | acs.org |
| Gaseous Waste Treatment | Capturing and neutralizing harmful off-gases. | Gas scrubbers are used to manage HCl and SO₂ emissions. | mdpi.com |
| Alternative Synthetic Routes | Choosing reaction pathways that inherently produce less waste. | Avoiding diazotization reactions to reduce hazardous wastewater. | google.com |
Energy Efficiency in Synthetic Procedures
Reducing energy consumption is a key aspect of green chemistry, lowering both costs and the carbon footprint of chemical manufacturing. Traditional methods for synthesizing sulfonyl chlorides often require significant energy inputs for heating to reflux temperatures or for deep cooling to control highly exothermic reactions. mdpi.comgoogle.com
A major advancement in energy efficiency is the development of photocatalytic methods. These reactions can be carried out at room temperature using visible light as the energy source, representing a substantial energy saving compared to conventional heating. acs.orgnih.gov The use of light-emitting diodes (LEDs) as a light source further enhances the energy efficiency of this approach.
Development of Catalytic and Reusable Systems
Catalysts are fundamental to green chemistry as they allow for reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, reducing both energy use and waste. The synthesis of sulfonyl chlorides has benefited from the development of novel catalytic systems.
While traditional methods like the Meerwein reaction use stoichiometric or catalytic amounts of copper salts, these are homogeneous catalysts that can be difficult to separate from the product and may lead to heavy metal contamination in waste streams. acs.orgacs.org A significant improvement is the development of heterogeneous catalysts, which are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution) and can be easily removed by filtration and reused.
A prime example is the use of potassium poly(heptazine imide) (K-PHI), a heterogeneous, metal-free photocatalyst. acs.orgnih.gov This material has been shown to be stable and highly effective over several reaction cycles, producing sulfonyl chlorides in high yields under mild, visible-light conditions at room temperature. acs.orgnih.gov The ability to recycle the catalyst not only reduces cost but also minimizes waste, aligning perfectly with green chemistry principles. The development of such robust, reusable catalytic systems is a key goal for the industrial production of this compound.
Table 3: Comparison of Catalytic Systems for Sulfonyl Chloride Synthesis
| Catalyst Type | Example | Phase | Reusability | Green Chemistry Advantages | Citations |
| Homogeneous | Copper(I) Chloride (CuCl) | Same (Liquid) | Difficult | Enables catalytic pathway (vs. stoichiometric). | acs.orgacs.org |
| Heterogeneous | Potassium Poly(heptazine imide) (K-PHI) | Different (Solid) | High | Easy separation, multiple reuses, metal-free, mild conditions. | acs.orgnih.gov |
| Auxiliary | Sulfamic Acid | Same (Liquid) | Not Reused | Suppresses by-product formation, improving atom economy. | google.com |
Process Intensification and Flow Chemistry Methodologies
Process intensification involves developing new methods and equipment to achieve dramatic improvements in chemical manufacturing, leading to smaller, safer, and more efficient processes. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a large batch, is a key technology in this area.
The synthesis of sulfonyl chlorides is well-suited to flow chemistry for several reasons. Many of the reactions are highly exothermic and can be dangerous on a large scale in batch reactors. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat exchange and precise temperature control, mitigating the risk of thermal runaway and improving safety. nih.govrsc.org This enhanced control also leads to more consistent product quality and higher yields.
Continuous flow systems enable significant improvements in efficiency. By using small reactor volumes and short residence times, extremely high space-time yields can be achieved. For example, one flow protocol for sulfonyl chloride synthesis reported a space-time yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of only 41 seconds. rsc.org Another continuous process was successfully operated for over six hours, demonstrating the robustness and potential for large-scale industrial production. researchgate.net The adoption of automated, continuous manufacturing platforms using technologies like continuous stirred-tank reactors (CSTRs) can lead to improved reliability and throughput, making the production of this compound safer, faster, and more environmentally sound. mdpi.comresearchgate.net
Future Research Directions and Unexplored Reactivity of 3 Chloro 2 Cyanobenzene 1 Sulfonyl Chloride
Exploration of Unconventional Reaction Pathways
The inherent reactivity of the sulfonyl chloride group, typically as an electrophile for sulfonamide and sulfonate ester formation, is well-documented. orgsyn.org However, future research can pivot towards less conventional transformations that leverage the interplay of its multiple functional groups.
Radical-mediated Reactions: The sulfonyl chloride moiety can serve as a precursor to sulfonyl radicals. Future studies could explore photoredox or electrochemical catalysis to initiate novel radical cascade reactions. sigmaaldrich.comnih.gov For instance, a tandem sulfonylation-cyclization process, triggered by a radical addition to the cyano group or an adjacent aromatic ring, could lead to complex heterocyclic systems that are otherwise difficult to access.
Transition-Metal-Catalyzed Cross-Coupling: While the C-Cl bond on the aromatic ring is typically less reactive than C-Br or C-I bonds, advancements in catalyst design could enable its participation in cross-coupling reactions. Investigating palladium, nickel, or copper-catalyzed reactions for C-C or C-N bond formation, while preserving the sulfonyl chloride group, would be a significant research avenue.
Reactions Involving the Nitrile Group: The cyano group's reactivity could be explored beyond its role as a simple spectator. Research into metal-catalyzed additions to the nitrile, or its participation in cycloaddition reactions, could be a fruitful area. The development of one-pot reactions where the sulfonyl chloride first reacts, followed by a directed transformation of the nitrile, would be highly valuable for increasing molecular complexity efficiently.
Development of New Catalytic Systems for Transformations
Modern organic synthesis relies heavily on the development of sophisticated catalytic systems to achieve high efficiency and selectivity. For 3-chloro-2-cyanobenzene-1-sulfonyl chloride, new catalysts could unlock previously inaccessible reaction pathways.
Photoredox and Electrocatalysis: As mentioned, photoredox and electrocatalysis offer green and mild alternatives to traditional methods for generating reactive intermediates. sigmaaldrich.com Developing specific photocatalysts or electrochemical conditions tailored to the redox potentials of this compound could enable selective transformations, such as C-H functionalization on the aromatic ring or controlled radical reactions. nih.gov
Dual Catalysis Systems: Combining two distinct catalytic cycles in a single pot can facilitate complex transformations that would be difficult to achieve in a stepwise fashion. A potential research direction involves using a combination of a transition-metal catalyst to activate the C-Cl bond and an organocatalyst to mediate a reaction at the sulfonyl chloride or cyano group. rsc.org
Frustrated Lewis Pairs (FLPs): FLP chemistry could be explored for the activation of the sulfonyl chloride or other parts of the molecule. The combination of a bulky Lewis acid and a bulky Lewis base could enable unique reactivity, such as the heterolytic cleavage of bonds under mild conditions, leading to novel synthetic applications.
Integration into Advanced Synthetic Methodologies
The utility of a building block is defined by its ability to be incorporated into broader, more complex synthetic strategies. Future work should focus on integrating this compound into cutting-edge synthetic methodologies.
Flow Chemistry: The precise control over reaction parameters (temperature, pressure, reaction time) offered by flow chemistry could be advantageous for managing the high reactivity of the sulfonyl chloride group. Developing continuous-flow processes for the synthesis and subsequent transformation of this compound could improve safety, scalability, and product purity.
Click Chemistry: The concept of "click chemistry," which utilizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, is highly influential. While the sulfonyl chloride itself is more reactive than the sulfonyl fluorides used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, research could focus on converting it into a more stable, "clickable" handle or using its reactivity in pseudo-click reactions for bioconjugation or materials science applications. sigmaaldrich.com
Diversity-Oriented Synthesis (DOS): The multiple functional groups on this compound make it an excellent starting point for DOS. A research program could aim to generate a library of diverse molecular scaffolds by systematically exploring the differential reactivity of the sulfonyl chloride, chloro, and cyano groups with a range of reaction partners and conditions.
Potential as a Precursor for Novel Chemical Entities
The true value of a chemical building block lies in the novelty and utility of the molecules that can be synthesized from it. The unique arrangement of functional groups in this compound makes it a promising precursor for a wide range of new chemical entities.
Medicinal Chemistry: Sulfonamides are a well-established pharmacophore found in numerous approved drugs. orgsyn.org The presence of the chloro and cyano groups provides additional vectors for modifying the steric and electronic properties of potential drug candidates, which can be crucial for optimizing binding affinity and pharmacokinetic profiles. nih.govresearchgate.net Future research could focus on synthesizing series of sulfonamides and testing them for various biological activities, such as antibacterial, antiviral, or anticancer effects.
Heterocyclic Chemistry: The compound is an ideal starting material for the synthesis of novel fused heterocyclic systems. For example, intramolecular cyclization reactions involving the cyano group and a nucleophile introduced via the sulfonyl chloride moiety could lead to unique sulfur- and nitrogen-containing bicyclic or tricyclic structures. wisdomlib.orgresearchgate.net These novel scaffolds could be of significant interest in medicinal chemistry and materials science.
Materials Science: Aromatic sulfonyl compounds can be used as building blocks for functional polymers and materials. The reactivity of the sulfonyl chloride allows for incorporation into polymer backbones, while the polar cyano group and the chloro atom can be used to tune the material's physical properties, such as thermal stability, solubility, and electronic characteristics.
Interdisciplinary Research Opportunities in Chemical Sciences
The full potential of this compound can be realized through collaborations that bridge different scientific disciplines.
Computational Chemistry: Theoretical and computational studies can play a predictive role in guiding future experimental work. diva-portal.org Density Functional Theory (DFT) calculations can be used to model the reactivity of the different functional groups, predict the feasibility of unconventional reaction pathways, and elucidate reaction mechanisms. nih.gov Such studies can help prioritize synthetic targets and experimental conditions, saving significant time and resources.
Chemical Biology: By attaching this molecule or its derivatives to biomolecules, researchers can develop chemical probes to study biological processes. The sulfonyl chloride can react with nucleophilic residues on proteins, allowing it to act as a covalent ligand or an activity-based probe. The cyano and chloro groups can be used for further functionalization, for example, by attaching a fluorophore or an affinity tag.
Supramolecular Chemistry: The aromatic ring and the polar functional groups of derivatives of this compound could participate in non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking. Research into the self-assembly of these molecules could lead to the development of new supramolecular structures, such as gels, liquid crystals, or porous organic frameworks, with interesting functional properties.
Q & A
Basic: What safety protocols are critical when handling 3-chloro-2-cyanobenzene-1-sulfonyl chloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear N95 respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, and eye exposure .
- Ventilation: Use fume hoods for synthesis or purification steps to avoid vapor accumulation.
- Emergency Response: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with water and seek medical attention .
- Storage: Store in a cool, dry, ventilated area away from incompatible substances (e.g., bases, amines) .
Basic: What synthetic routes are reported for this compound?
Answer:
- Sulfonation-Chlorination Pathway:
- Substitution Reactions: Use cyanobenzene derivatives with chlorosulfonyl groups under controlled electrophilic conditions .
| Key Reaction Parameters |
|---|
| Solvent: Dichloromethane or chloroform |
| Temperature: 0–5°C (to control exothermic reactions) |
| Yield: 60–75% (typical for aromatic sulfonyl chlorides) |
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent hydrolysis of the sulfonyl chloride group .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful moisture control.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol) to isolate high-purity product (>95%) .
- Troubleshooting: Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts (e.g., sulfonic acids) .
Advanced: What analytical techniques validate the structure and purity of this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): ESI-MS or EI-MS to verify molecular weight (e.g., m/z ≈ 235.0 for [M+H]⁺) .
- HPLC: Assess purity (>97%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
Answer:
- Electrophilic Sulfonyl Group: The sulfonyl chloride acts as a strong electrophile, reacting with amines, alcohols, or thiols.
- Electronic Effects: The electron-withdrawing cyano (-CN) and chloro (-Cl) groups enhance the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines in peptide coupling) .
- Steric Hindrance: The ortho-chloro substituent may slow reactions with bulky nucleophiles, requiring elevated temperatures .
Basic: What hazards are associated with this compound?
Answer:
- Health Hazards: Corrosive (Skin Corrosion Category 1B), causes severe skin burns and eye damage. Harmful if swallowed .
- Environmental Risks: Toxic to aquatic life; avoid release into waterways .
Advanced: How is this compound applied in medicinal chemistry research?
Answer:
- Enzyme Inhibitors: Serves as a precursor for sulfonamide-based inhibitors (e.g., 11β-HSD1 inhibitors for diabetes) .
- Peptide Modification: Reacts with amine groups in proteins/peptides for bioconjugation or proteomics studies .
- Case Study: In a 2022 study, derivatives showed IC₅₀ values of 0.3 μM against 11β-HSD1, validated via enzyme-linked immunosorbent assays (ELISA) .
Advanced: How to address contradictions in reported reaction outcomes (e.g., variable yields)?
Answer:
- Variable Catalysts: Compare effects of Lewis acids (e.g., AlCl₃ vs. FeCl₃) on sulfonation efficiency .
- Moisture Sensitivity: Ensure anhydrous conditions; trace water hydrolyzes sulfonyl chloride to sulfonic acid, reducing yield .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., disulfides from thiol reactions) and adjust stoichiometry .
Basic: What first-aid measures are recommended for accidental exposure?
Answer:
- Inhalation: Move to fresh air; administer oxygen if breathing is difficult .
- Ingestion: Rinse mouth, do NOT induce vomiting; seek immediate medical attention .
- Spill Management: Absorb with inert material (e.g., sand), neutralize with sodium bicarbonate, and dispose as hazardous waste .
Advanced: What strategies mitigate side reactions in peptide modification workflows?
Answer:
- pH Control: Conduct reactions at pH 7–8 to avoid hydrolysis of the sulfonyl chloride while maintaining nucleophile activity.
- Protecting Groups: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield reactive amines .
- Kinetic Monitoring: Employ stopped-flow techniques or in-situ IR to optimize reaction times and minimize overmodification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
